5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the bromination of 2-(propan-2-yloxy)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: This compound is similar in structure but lacks the propan-2-yloxy group.
5-Bromo-2-isopropoxypyridine: This compound is similar but does not have the carbonitrile group.
Uniqueness
5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and propan-2-yloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-6(2)13-9-7(4-11)3-8(10)5-12-9/h3,5-6H,1-2H3 |
InChI Key |
UGILWOSASHEWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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